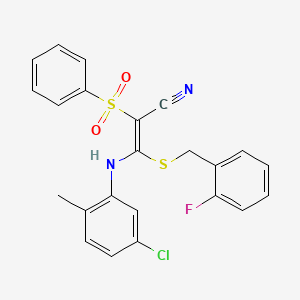![molecular formula C15H14ClN5O3S B2792488 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea CAS No. 331461-32-6](/img/structure/B2792488.png)
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea, also known as NCI-82171, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of thiourea derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been shown to reduce the expression of certain proteins involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of potential drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea and to identify potential drug targets for cancer treatment.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-nitroaniline in the presence of a base to form the intermediate product, 2-(3-nitroanilino)acetyl isothiocyanate. This intermediate is then reacted with the amine group of thiourea to form the final product, 1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cell lines. In vivo studies using animal models have also shown promising results in reducing tumor growth and increasing survival rates.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c16-12-6-1-2-7-13(12)18-15(25)20-19-14(22)9-17-10-4-3-5-11(8-10)21(23)24/h1-8,17H,9H2,(H,19,22)(H2,18,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDIGHRJTFKAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)
![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)

![9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B2792419.png)
![2-mercapto-3-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2792422.png)


![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2792427.png)
![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)